molecular formula C15H16ClN3O2 B3972626 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide

Cat. No. B3972626
M. Wt: 305.76 g/mol
InChI Key: IDEFNCOOINDZTH-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide, also known as CL316243, is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders.

Mechanism of Action

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide works by activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in energy expenditure, as well as an increase in the breakdown of stored fat. This results in weight loss and improved metabolic function.
Biochemical and Physiological Effects:
In addition to its effects on weight loss and metabolic function, this compound has also been shown to have other biochemical and physiological effects. It has been shown to increase brown adipose tissue activity, which is associated with increased energy expenditure and improved metabolic function. Additionally, this compound has been shown to improve cardiac function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide for lab experiments is its specificity for the beta-3 adrenergic receptor. This allows for more targeted studies and reduces the potential for off-target effects. Additionally, this compound has been extensively studied in animal models, making it a well-established tool for research. However, one limitation of this compound is its relatively short half-life, which can make dosing and timing of experiments more challenging.

Future Directions

There are several potential future directions for research on 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists. Additionally, further studies are needed to fully understand the long-term effects of this compound on metabolic function and overall health. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of obesity and metabolic disorders in humans.

Scientific Research Applications

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the treatment of obesity. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.

properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-8-6-9(2)18-15(13(8)14(17)20)19-11-7-10(16)4-5-12(11)21-3/h4-7H,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEFNCOOINDZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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